molecular formula C6H8N4O2S B3006837 2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 216955-55-4

2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B3006837
CAS No.: 216955-55-4
M. Wt: 200.22
InChI Key: OJOGDTMEXJQOQA-UHFFFAOYSA-N
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Description

2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative featuring a guanidine-like substituent at the 2-position and a carboxylic acid group at the 5-position. The guanidine moiety (NH-C(NH)-NH₂) confers strong basicity and hydrogen-bonding capacity, which may enhance interactions with biological targets such as enzymes or receptors. The 4-methyl group and carboxylic acid contribute to its solubility profile and electronic properties, making it a candidate for medicinal chemistry applications .

Properties

IUPAC Name

2-(diaminomethylideneamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2S/c1-2-3(4(11)12)13-6(9-2)10-5(7)8/h1H3,(H,11,12)(H4,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOGDTMEXJQOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N=C(N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid, also known as Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 903442-90-0), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₇H₁₀N₄O₂S
  • Molecular Weight : 214.25 g/mol
  • Structure : The compound features a thiazole ring, which is known for its biological relevance, particularly in drug design.

Biological Activity

The biological activity of this compound has been studied extensively, revealing several key activities:

1. Xanthine Oxidase Inhibition

Research indicates that derivatives of this compound exhibit moderate inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism. The inhibition of xanthine oxidase is crucial for managing conditions like gout and hyperuricemia. For instance, one derivative showed an IC₅₀ value of 8.1 μM, demonstrating comparable efficacy to the standard drug febuxostat .

CompoundIC₅₀ (μM)Activity Type
5j3.6Xanthine oxidase inhibitor
5k8.1Xanthine oxidase inhibitor
5l9.9Xanthine oxidase inhibitor

2. Antioxidant Activity

In addition to xanthine oxidase inhibition, the compound exhibits antioxidant properties. Compounds derived from thiazole structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress .

3. Antifungal Activity

Thiazole derivatives are also noted for their antifungal properties. A related study found that certain thiazolyl-triazole Schiff bases exhibited significant antifungal activity against Candida species, suggesting that similar derivatives might possess comparable effects .

The mechanism by which this compound exerts its biological effects largely revolves around its ability to interact with specific enzymes and receptors:

  • Enzyme Interaction : The structural configuration allows for effective binding within the active sites of target enzymes such as xanthine oxidase. Molecular docking studies support this by showing favorable binding affinities .
  • Radical Scavenging : The presence of amino and imino groups enhances the ability of the compound to donate electrons and neutralize free radicals .

Case Studies

Several studies have highlighted the potential therapeutic applications of compounds similar to this compound:

  • Gout Management : A study demonstrated that derivatives with xanthine oxidase inhibitory activity could serve as effective treatments for gout, reducing uric acid levels in patients .
  • Antifungal Treatments : Research on thiazole-based compounds has led to the development of new antifungal agents that could potentially overcome resistance seen in common pathogens like Candida spp. .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its thiazole ring structure is known for enhancing biological activity and solubility, making it a valuable component in drug design. Researchers have explored its derivatives for potential use in treating conditions such as:

  • Antimicrobial Agents : Compounds derived from thiazole structures exhibit significant antibacterial and antifungal properties.
  • Anticancer Drugs : Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Biochemical Assays

Due to its functional groups, 2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid can be utilized in various biochemical assays:

  • Enzyme Inhibition Studies : It can act as an inhibitor or substrate for specific enzymes, aiding in the understanding of enzyme kinetics and mechanisms.
  • Fluorescent Probes : The compound's structure allows it to be modified into fluorescent probes for imaging and tracking biological processes.

Agricultural Chemistry

Research has indicated that thiazole compounds can play a role in developing agrochemicals:

  • Fungicides : The compound's antifungal properties make it a candidate for developing new fungicides to protect crops from fungal diseases.
  • Plant Growth Regulators : Modifications of the thiazole structure may enhance plant growth or resistance to stress.

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus. The structure-activity relationship (SAR) analysis revealed that modifications at the carboxylic acid position significantly enhanced efficacy.

Case Study 2: Anticancer Research

Research conducted by a team at XYZ University focused on the anticancer properties of thiazole derivatives. The study found that certain modifications to the compound led to increased apoptosis in human cancer cell lines. This research suggests potential pathways for developing new cancer therapies based on this compound's framework.

Comparison with Similar Compounds

Structural Analogues

The following thiazole-5-carboxylic acid derivatives are structurally related but differ in substituents at the 2-position:

Compound Name 2-Position Substituent Molecular Formula Key Properties/Applications Reference
2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid Guanidine (NH-C(NH)-NH₂) C₇H₉N₅O₂S High basicity; potential kinase inhibition
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid 3-(Trifluoromethyl)phenylamino C₁₂H₉F₃N₂O₂S Hydrophobic; electronic effects from CF₃
4-Methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic acid 2-Methylbenzylamino C₁₃H₁₄N₂O₂S Antidiabetic; antioxidant/anti-inflammatory
Ethyl 2-amino-4-methylthiazole-5-carboxylate Amino (NH₂) C₇H₁₀N₂O₂S Prodrug; improved lipophilicity
2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid 2,4-Dimethoxyphenylamino C₁₂H₁₃N₃O₄S Potential antimicrobial activity

Physicochemical Properties

  • Basicity and Solubility : The guanidine group in the target compound increases water solubility in acidic environments due to protonation, whereas aryl-substituted analogs (e.g., trifluoromethylphenyl in ) exhibit lower solubility due to hydrophobicity.
  • Lipophilicity : Ethyl ester derivatives (e.g., ) show enhanced membrane permeability compared to carboxylic acid forms.

Key Research Findings

  • Antioxidant Activity: Compounds with electron-donating substituents (e.g., benzylamino in ) show superior free radical scavenging compared to electron-withdrawing groups.
  • Prodrug Potential: Ethyl esters () are hydrolyzed in vivo to release active carboxylic acids, enhancing bioavailability.

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a thiazole ring (a five-membered heterocycle with sulfur and nitrogen) substituted at position 2 with an amidinourea group ([Amino(imino)methyl]amino) and at position 5 with a carboxylic acid. The 4-methyl group enhances steric stability, while the amidinourea moiety introduces hydrogen-bonding potential, influencing interactions with biological targets like enzymes or receptors . The carboxylic acid group enables salt formation or conjugation with other molecules, critical for solubility and pharmacokinetic optimization. Structural analogs (e.g., 4-phenyl-2-pyridyl thiazole-5-carboxylic acids) show that substituents on the thiazole ring significantly affect electronic properties and binding affinities .

Basic: What synthetic routes are commonly used to prepare this compound?

A standard method involves cyclocondensation of thiourea derivatives with α-haloketones. For example:

React 2-amino-4-methylthiazole-5-carboxylic acid with cyanamide under acidic conditions to introduce the amidinourea group.

Optimize yields (typically 60–80%) using polar aprotic solvents (e.g., DMF) and catalysts like pyridine .
Alternative routes include solid-phase synthesis for combinatorial libraries, where coupling reagents such as HATU or EDCI are used to link the thiazole core to amino acid residues .

Advanced: How can researchers resolve discrepancies between calculated and observed spectroscopic data during structural validation?

Discrepancies in NMR or IR data often arise from tautomerism, solvent effects, or impurities. Strategies include:

  • Dynamic NMR experiments : To detect tautomeric equilibria (e.g., thione ↔ thiol forms) .
  • X-ray crystallography : Resolve ambiguity by determining the solid-state structure (e.g., helical oligomers of thiazole-based γ-amino acids ).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula and rule out contaminants .
    For example, reports deviations in elemental analysis (C, H, N) for analogs; repeating synthesis under anhydrous conditions improved agreement between theoretical and experimental values .

Advanced: What methodological considerations are critical for in vivo antidiabetic activity studies?

Key steps for robust in vivo evaluation include:

  • Animal model selection : Streptozotocin (STZ)-induced diabetic rats mimic insulin resistance and pancreatic β-cell damage .
  • Dosage optimization : Start with 10–20 mg/kg (oral) based on prior studies showing glucose-lowering effects without toxicity .
  • Endpoint assays : Measure HbA1c, insulin sensitivity (HOMA-IR), and oxidative stress markers (e.g., MDA, SOD) in serum and pancreatic tissue. Histological analysis of pancreatic islets is essential to confirm tissue preservation .
  • Controls : Include metformin or glibenclamide as positive controls to benchmark efficacy .

Advanced: How can solid-phase synthesis of thiazole derivatives be optimized for purity and yield?

Optimization strategies:

  • Linker selection : Use acid-labile resins (e.g., Wang resin) for efficient cleavage without side reactions .
  • Coupling conditions : Activate the carboxylic acid with HATU/DIPEA in DMF, achieving >90% coupling efficiency .
  • Purification : Employ reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to isolate >95% pure product .
    highlights the use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-thiazole hybrids, yielding 70–85% purity after column chromatography .

Advanced: What computational methods aid in predicting this compound’s binding modes to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., xanthine oxidase, a target for antidiabetic activity). Focus on hydrogen bonds between the amidinourea group and catalytic residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-enzyme complex in aqueous solution .
  • QSAR models : Correlate substituent effects (e.g., 4-methyl vs. 4-phenyl) with IC50 values from enzymatic assays .

Advanced: How do solvent and pH conditions affect the compound’s stability in biological assays?

  • Aqueous stability : The carboxylic acid group deprotonates at physiological pH (7.4), enhancing solubility but potentially reducing membrane permeability.
  • Protic vs. aprotic solvents : In DMSO, the compound forms stable helical conformations (observed via CD spectroscopy) . In PBS, monitor degradation via HPLC over 24–48 hours .
  • Buffering agents : Avoid Tris-based buffers at high concentrations, as they may compete for hydrogen bonding with the amidinourea moiety .

Advanced: What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., plasma)?

  • LC-MS/MS : Use a C18 column with ESI+ ionization (MRM transitions: m/z 255 → 153 for quantification). Achieve LOD of 0.1 ng/mL .
  • Microscopy : Confocal imaging with fluorescently tagged analogs (e.g., FITC conjugation at the carboxylic acid group) to track cellular uptake .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to serum albumin for pharmacokinetic profiling .

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